molecular formula C16H18FNO3S B11124324 N-(2-fluorophenyl)-2-methoxy-5-(propan-2-yl)benzenesulfonamide

N-(2-fluorophenyl)-2-methoxy-5-(propan-2-yl)benzenesulfonamide

Cat. No.: B11124324
M. Wt: 323.4 g/mol
InChI Key: ZJSOVOMINVFBMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-2-methoxy-5-(propan-2-yl)benzenesulfonamide is a compound that belongs to the class of organic compounds known as sulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to an aromatic ring. The compound’s structure includes a fluorophenyl group, a methoxy group, and an isopropyl group, making it a unique and versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-methoxy-5-(propan-2-yl)benzenesulfonamide typically involves the reaction of 2-fluoroaniline with 2-methoxy-5-(propan-2-yl)benzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product. The purification of the compound is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2-methoxy-5-(propan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of new sulfonamide derivatives with different substituents.

Scientific Research Applications

N-(2-fluorophenyl)-2-methoxy-5-(propan-2-yl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other functional compounds.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-methoxy-5-(propan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-fluorophenyl)-2-methoxybenzenesulfonamide
  • N-(2-fluorophenyl)-5-(propan-2-yl)benzenesulfonamide
  • N-(2-fluorophenyl)-2-methoxy-4-(propan-2-yl)benzenesulfonamide

Uniqueness

N-(2-fluorophenyl)-2-methoxy-5-(propan-2-yl)benzenesulfonamide is unique due to the specific arrangement of its functional groups, which can result in distinct chemical and biological properties. The presence of the fluorine atom can enhance the compound’s stability and bioavailability, while the methoxy and isopropyl groups can influence its solubility and reactivity.

Properties

Molecular Formula

C16H18FNO3S

Molecular Weight

323.4 g/mol

IUPAC Name

N-(2-fluorophenyl)-2-methoxy-5-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C16H18FNO3S/c1-11(2)12-8-9-15(21-3)16(10-12)22(19,20)18-14-7-5-4-6-13(14)17/h4-11,18H,1-3H3

InChI Key

ZJSOVOMINVFBMN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC=C2F

Origin of Product

United States

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